N'-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide
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Overview
Description
N’-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, hydroxyl, and hydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation reaction between 5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzaldehyde and 4-nitrobenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation of the hydroxyl group can produce aldehydes or ketones.
Scientific Research Applications
N’-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N’-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, its nitro groups can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[5-ethoxy-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide
- N’-[5-methyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide
Uniqueness
N’-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H20N6O7 |
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Molecular Weight |
504.5 g/mol |
IUPAC Name |
N-[(E)-[5-ethyl-2-hydroxy-3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C24H20N6O7/c1-2-15-11-18(13-25-27-23(32)16-3-7-20(8-4-16)29(34)35)22(31)19(12-15)14-26-28-24(33)17-5-9-21(10-6-17)30(36)37/h3-14,31H,2H2,1H3,(H,27,32)(H,28,33)/b25-13+,26-14+ |
InChI Key |
JGHTVTKSFRQXPZ-BKHCZYBLSA-N |
Isomeric SMILES |
CCC1=CC(=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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